Cas no 2580209-95-4 (Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate)
Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2580209-95-4
- tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- EN300-27723397
- Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate
-
- Inchi: 1S/C9H13N3O3/c1-9(2,3)15-7(14)5-4-11-8(10)12-6(5)13/h4H,1-3H3,(H3,10,11,12,13)
- InChI Key: YJNUBKIMLCGFAY-UHFFFAOYSA-N
- SMILES: O(C(C1=CN=C(N)NC1=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 211.09569129g/mol
- Monoisotopic Mass: 211.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 93.8Ų
Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27723397-1g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 1g |
$541.0 | 2023-09-10 | ||
| Enamine | EN300-27723397-5g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 5g |
$1572.0 | 2023-09-10 | ||
| Enamine | EN300-27723397-10g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 10g |
$2331.0 | 2023-09-10 | ||
| Enamine | EN300-27723397-0.05g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 95.0% | 0.05g |
$455.0 | 2025-03-20 | |
| Enamine | EN300-27723397-0.1g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 95.0% | 0.1g |
$476.0 | 2025-03-20 | |
| Enamine | EN300-27723397-0.25g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 95.0% | 0.25g |
$498.0 | 2025-03-20 | |
| Enamine | EN300-27723397-0.5g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 95.0% | 0.5g |
$520.0 | 2025-03-20 | |
| Enamine | EN300-27723397-1.0g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 95.0% | 1.0g |
$541.0 | 2025-03-20 | |
| Enamine | EN300-27723397-2.5g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-20 | |
| Enamine | EN300-27723397-5.0g |
tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
2580209-95-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-20 |
Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Recent Advances in the Application of Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 2580209-95-4) in Chemical Biology and Pharmaceutical Research
Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 2580209-95-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential to serve as a building block for complex heterocyclic structures. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate as a precursor for the synthesis of novel pyrimidine-based kinase inhibitors. The study demonstrated that modifications at the 2-amino and 4-hydroxy positions of the pyrimidine ring could significantly enhance the selectivity and potency of these inhibitors against specific kinase targets. The compound's tert-butyl ester group was found to facilitate efficient coupling reactions, enabling the rapid assembly of diverse molecular scaffolds.
Another notable application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was utilized in the development of antiviral agents targeting RNA-dependent RNA polymerases. The researchers synthesized a series of derivatives by functionalizing the pyrimidine core, achieving promising inhibitory activity against several RNA viruses. The study emphasized the importance of the 4-hydroxy group in mediating hydrogen-bond interactions with viral polymerase active sites.
From a synthetic chemistry perspective, advancements in the large-scale production of Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate have been achieved through optimized catalytic processes. A 2024 patent application disclosed an improved method for its preparation using environmentally benign catalysts, significantly reducing the generation of hazardous byproducts. This development is particularly relevant for pharmaceutical manufacturers seeking to scale up production while adhering to green chemistry principles.
In conclusion, Tert-butyl 2-amino-4-hydroxypyrimidine-5-carboxylate continues to be a valuable scaffold in drug discovery, with recent research expanding its applications in targeted therapy development. Its structural features offer multiple points for chemical modification, making it a versatile tool for medicinal chemists. Future studies are expected to explore its potential in addressing emerging therapeutic challenges, particularly in the areas of oncology and infectious diseases.
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